

Ro 14-9578: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ro 14-9578**

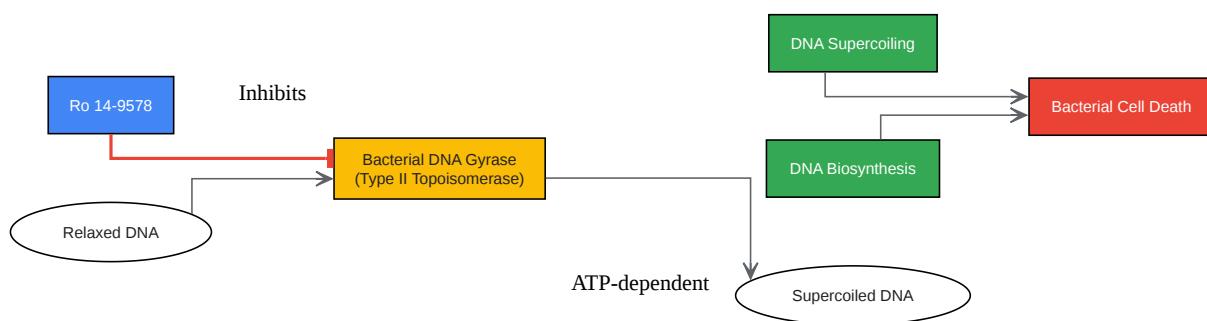
Cat. No.: **B1679445**

[Get Quote](#)

An In-depth Analysis of the Tricyclic Quinolone Analog **Ro 14-9578**

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Ro 14-9578**, a tricyclic quinolone analog with notable antibacterial activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers


Ro 14-9578 is a synthetic compound belonging to the quinolone class of antibiotics. While its specific IUPAC name is not readily available in public databases, its key identifiers and chemical properties have been established.

Property	Value	Reference
CAS Number	100891-41-6	[1] [2]
Molecular Formula	C ₁₆ H ₁₃ NO ₅	[3]
Molecular Weight	299.28 g/mol	[3]
Chemical Class	Tricyclic quinolone analog	[1] [4]
Relative Density	1.54 g/cm ³	[5]
Melting Point	Data not available	[6]
Solubility	Data not available	[6]

Mechanism of Action and Biological Activity

Ro 14-9578 exerts its antibacterial effects by targeting bacterial DNA gyrase, a type II topoisomerase.[4][7][8] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By inhibiting DNA gyrase, **Ro 14-9578** effectively halts DNA biosynthesis and supercoiling, leading to bacterial cell death.[1][4] The compound has demonstrated activity against a range of Gram-negative bacteria and *Staphylococcus aureus*.[1][4]

The inhibitory action of **Ro 14-9578** on DNA gyrase is a critical aspect of its function. The following diagram illustrates this signaling pathway.

[Click to download full resolution via product page](#)

Mechanism of action of **Ro 14-9578**.

Pharmacological Data

The inhibitory potency of **Ro 14-9578** has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC_{50}) against key bacterial processes in *Escherichia coli* are summarized below.

Target Process	IC ₅₀ (µM)	IC ₅₀ (µg/mL)	Organism	Reference
DNA Biosynthesis	117	35	E. coli	[1]
DNA Supercoiling	66.8	20	E. coli	[1]

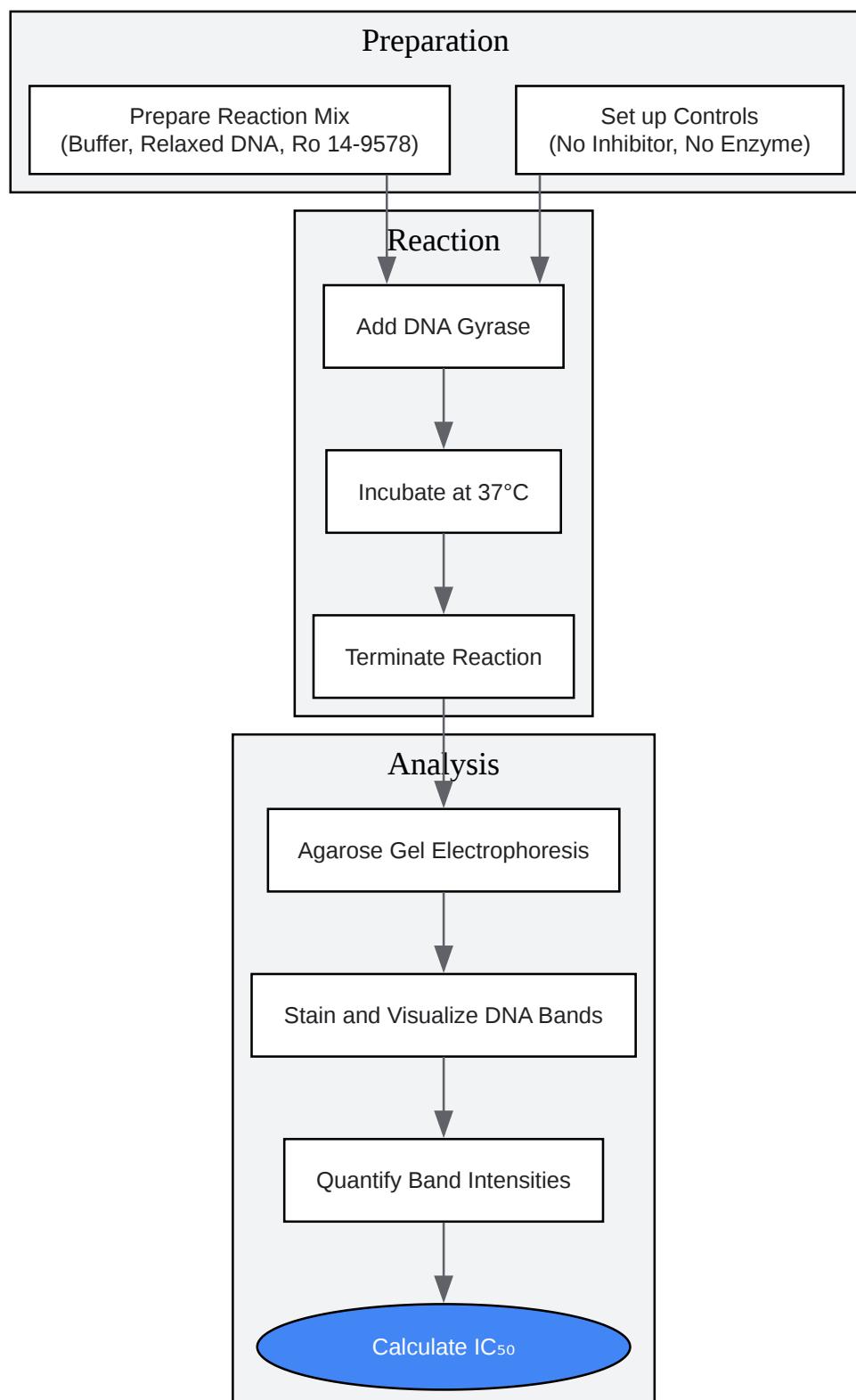
Experimental Protocols

A key experiment to determine the inhibitory effect of **Ro 14-9578** is the DNA gyrase-mediated supercoiling assay. The following is a generalized protocol based on established methodologies.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of **Ro 14-9578** required to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase by 50% (IC₅₀).

Materials:


- Purified bacterial DNA gyrase
- Relaxed circular plasmid DNA (e.g., pBR322)
- Assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, ATP)
- **Ro 14-9578** stock solution
- Control inhibitor (e.g., nalidixic acid)
- Sterile deionized water
- Agarose
- Gel loading buffer
- DNA stain (e.g., ethidium bromide)

- Electrophoresis apparatus and power supply
- Gel documentation system

Methodology:

- Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of **Ro 14-9578**. Include positive (no inhibitor) and negative (no enzyme) controls.
- Enzyme Addition: Initiate the reaction by adding a standardized amount of DNA gyrase to each tube.
- Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for DNA supercoiling.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K) or by heat inactivation.
- Agarose Gel Electrophoresis: Add gel loading buffer to each reaction mixture and load the samples onto an agarose gel.
- Separation: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
- Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light using a gel documentation system.
- Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands for each **Ro 14-9578** concentration. Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value.

The workflow for this experimental protocol is depicted in the diagram below.

[Click to download full resolution via product page](#)

Experimental workflow for the DNA gyrase supercoiling assay.

Conclusion

Ro 14-9578 is a potent inhibitor of bacterial DNA gyrase, demonstrating significant antibacterial potential. Its tricyclic quinolone structure represents an interesting scaffold for the development of new anti-infective agents. Further research into its solubility, *in vivo* efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of **Ro 14-9578** for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 14-9578, (CAS.100891-41-6) [smartscience.co.th]
- 3. targetmol.com [targetmol.com]
- 4. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 14-9578 | TargetMol [targetmol.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ro 14-9578: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679445#ro-14-9578-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b1679445#ro-14-9578-cas-number-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com